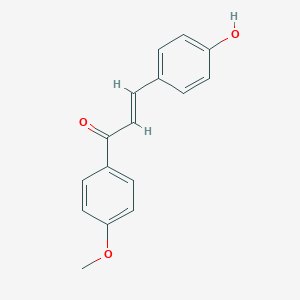

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEGRADBFAKNHQ-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69704-15-0 | |

| Record name | NSC139722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Reaction Mechanism

-

Enolate Formation : A strong base (e.g., NaOH) deprotonates the α-carbon of 4-methoxyacetophenone, generating a resonance-stabilized enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-hydroxybenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup eliminates a water molecule, yielding the conjugated chalcone product.

Traditional Procedure

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation

| Catalyst | Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 24 | Reflux | 40–70 |

| KOH | Ethanol | 24 | Reflux | 81–85 |

| Ba(OH)₂ | Solvent-free | 1–2 | 80°C | 88–98 |

Green Synthesis via Solvent-Free Grinding

Mechanochemical Approach

A solvent-free grinding method has been developed to enhance sustainability and efficiency:

-

Reactants :

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

4-Methoxyacetophenone (1.2 equiv)

-

-

Catalyst : NaOH (2.0 equiv)

-

Procedure :

-

Advantages :

Alternative Synthetic Strategies

Acid-Catalyzed Condensation

While less common, acid catalysts (e.g., HCl, BF₃) have been explored:

Microwave-Assisted Synthesis

-

Conditions : Ethanol, NaOH, microwave irradiation (100°C, 10 minutes).

-

Yield : 75–80%, with faster kinetics but higher energy input.

Characterization and Validation

Table 2: ¹H-NMR Data (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.86 | Singlet | 3H | OCH₃ (C-4') |

| 6.86 | Doublet | 2H | H-3, H-5 (Ar-OH) |

| 7.07 | Doublet | 2H | H-2', H-6' (Ar-OCH₃) |

| 7.66 | Doublet | 1H | H-α (trans vinyl) |

| 7.92 | Doublet | 1H | H-β (trans vinyl) |

Table 3: ¹³C-NMR Data (125 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 55.2 | OCH₃ (C-4') |

| 114.8 | C-3, C-5 (Ar-OH) |

| 122.4 | C-1 (Ar-OCH₃) |

| 144.6 | C-β (vinyl) |

| 187.5 | C=O (ketone) |

Purity Assessment

Industrial and Environmental Considerations

Waste Reduction

Scalability Challenges

-

Grinding Method : Limited to batch processing; continuous mechanochemical reactors under development.

-

Catalyst Recovery : NaOH neutralization generates NaCl, requiring wastewater treatment.

化学反应分析

Types of Reactions

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chalcones.

科学研究应用

Chemical Properties and Structure

The compound's molecular formula is C16H14O3, with a molecular weight of approximately 270.28 g/mol. It features a conjugated double bond system that contributes to its biological activity and stability. The geometric parameters indicate that the molecule is planar, which is crucial for its interactions with biological targets .

Anticancer Activity

One of the most promising applications of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is its potential as an anticancer agent. Recent studies have demonstrated that this compound can inhibit the X-linked inhibitor of apoptosis protein (XIAP), which plays a critical role in cancer cell survival. The compound was evaluated using ligand-based and structure-based virtual screening, showing strong binding affinity to XIAP, which suggests its potential for further in vitro and in vivo studies .

Case Study:

In a study involving virtual screening of over 10 million compounds, this compound exhibited significant anticancer properties alongside favorable pharmacokinetic profiles as indicated by ADMET studies. The binding affinities were calculated using molecular dynamics simulations, revealing an energy of -72.13 kJ/mol for the best candidate, confirming its efficacy against cancer cells .

Antimicrobial Properties

Chalcones, including this compound, have also been studied for their antimicrobial activities. The structural features of chalcones contribute to their ability to disrupt bacterial cell membranes and inhibit microbial growth.

Data Table: Antimicrobial Activity Comparison

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Other Chalcones | Various Strains | 25-100 µg/mL |

Material Science Applications

The stability and unique electronic properties of this compound make it a candidate for use in organic electronics and photonic devices. Its ability to form stable complexes with metals can be exploited in sensor applications.

Spectroscopic Characterization:

Spectroscopic methods such as FT-IR and UV-VIS have been employed to characterize the compound's properties, confirming its potential for applications in material science .

Quantum Chemical Studies

Recent quantum chemical studies using density functional theory have provided insights into the reactivity and stability of this compound. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicates its potential reactivity:

Quantum Chemical Descriptor Table

| Descriptor | Value |

|---|---|

| EHOMO | -8.723 eV |

| ELUMO | -5.487 eV |

| Energy Gap | 4.959 eV |

These parameters suggest that the compound has favorable electronic properties for further development as a therapeutic agent or material.

作用机制

The mechanism of action of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

相似化合物的比较

Antioxidant Activity

Chalcones with hydroxyl groups exhibit superior antioxidant activity compared to methoxy-substituted analogs. For example:

- (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (two adjacent -OH groups on ring B) showed stronger free radical scavenging (DPPH test) and superoxide dismutase (SOD) mimetic activity than analogs with single -OH or -OCH₃ groups .

- (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (one -OH on ring A, one -OCH₃ on ring B) demonstrated moderate antioxidant activity in H₂O₂-induced oxidative stress models, with cell viability improvements at 10–20 μM concentrations .

Key Insight : Adjacent hydroxyl groups enhance electron donation and radical stabilization, whereas methoxy groups reduce antioxidant potency due to their electron-donating but sterically bulky nature.

Anticancer Potential

Chalcones targeting the XIAP protein (an antiapoptotic regulator) highlight the role of substituents in binding affinity:

- (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one (multiple -OH groups) exhibited stronger XIAP inhibition (ΔG = -8.171 eV) and better DFT-predicted reactivity than (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (ΔG = -8.723 eV) .

- Its single -OH group may limit binding compared to polyhydroxylated chalcones.

Key Insight : Hydroxyl groups improve protein-ligand interactions through hydrogen bonding, while methoxy groups may hinder binding due to reduced polarity.

Anti-Inflammatory Activity

- This compound significantly reduced pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, with efficacy comparable to reference drugs at 10 μM .

- Derivatives like (E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl acrylate (1d) showed dose-dependent activity, suggesting that methoxy groups can enhance bioavailability without compromising anti-inflammatory effects .

Key Insight : Methoxy groups may improve metabolic stability and membrane permeability, balancing activity and pharmacokinetics.

Structural and Electronic Properties

Density functional theory (DFT) studies reveal substituent effects on chalcone reactivity:

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -5.959 | 3.12 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -5.386 | 4.85 |

| This compound (Inferred) | ~-8.5 | ~-5.6 | ~3.8 |

Key Insight : Lower LUMO energies in hydroxyl-rich chalcones suggest higher electrophilicity and reactivity, favoring interactions with biological targets.

SAR Trends

- Hydroxyl Groups : Increase antioxidant and anticancer activity but may reduce chemical stability.

- Methoxy Groups : Improve solubility and ADMET properties (e.g., Lipinski compliance) but often lower potency .

- Positioning : Para-substituted -OH/-OCH₃ groups are common in active chalcones, while meta-substitutions or bulky groups (e.g., iodine) reduce activity .

生物活性

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique chemical structure (C16H14O3), exhibits potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a conjugated double bond system that contributes to its biological activities. The geometric configuration is predominantly trans , which is essential for its interaction with biological targets. The compound's molecular weight is 254.27 g/mol, and it is noted for its planar conformation stabilized by intramolecular hydrogen bonding .

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of chalcones, including this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases.

- Study Findings : In vitro assays demonstrated that this chalcone effectively scavenges free radicals and reduces oxidative damage in cellular models. Its antioxidant capacity was comparable to standard antioxidants such as ascorbic acid .

Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition occurs through the modulation of NF-kB signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been a significant focus of research.

- Cell Lines Tested : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Other Biological Activities

Additional studies have explored other biological activities associated with this chalcone derivative:

- Antimicrobial Activity : Exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

Research involving animal models has further elucidated the therapeutic potential of this compound:

- Diabetes Model : In an alloxan-induced diabetic rat model, administration of this chalcone significantly reduced blood glucose levels and improved lipid profiles over a four-week period .

- Cancer Model : In vivo studies demonstrated that treatment with the compound led to a reduction in tumor growth in xenograft models, supporting its potential as an anticancer agent .

常见问题

Q. What are the established synthetic routes for (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions. For example, analogous chalcones are synthesized by reacting substituted acetophenones (e.g., 4-methoxyacetophenone) with hydroxy-substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol with catalytic NaOH. Optimization involves varying catalysts (e.g., NaOH vs. KOH), solvents (ethanol, methanol), temperature (room temperature vs. reflux), and reaction time to improve yield and purity . Microwave-assisted synthesis may also reduce reaction time and enhance efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this chalcone derivative?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, phenolic O-H stretch at ~3200-3500 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms proton environments (e.g., enone protons at δ 6.8–7.8 ppm) and carbon frameworks .

- Single-crystal X-ray diffraction (XRD) : Resolves 3D structure, bond lengths, and angles. For example, XRD data for a related chalcone showed an E-configuration with a dihedral angle of 7.56° between aromatic rings .

- High-resolution mass spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT calculations predict molecular geometry, frontier orbitals (HOMO-LUMO), and global reactivity descriptors (e.g., chemical hardness, electrophilicity). For instance, a related chalcone exhibited a HOMO-LUMO gap of 3.5 eV, indicating moderate reactivity. These parameters align with experimental UV-Vis spectra (λmax ~350 nm) and help rationalize charge-transfer interactions . Methodological steps include:

Q. What strategies resolve discrepancies between DFT-predicted properties and experimental data (e.g., bond lengths, UV-Vis spectra)?

Discrepancies may arise from solvent effects, crystal packing forces, or basis set limitations. Mitigation strategies include:

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) influence physicochemical and biological properties?

Substituents alter electronic distribution, solubility, and bioactivity. For example:

- 4-Methoxy groups : Enhance lipophilicity and stabilize the enone system via resonance .

- 4-Hydroxy groups : Increase hydrogen-bonding potential, improving solubility and antioxidant activity . Comparative studies on analogs (e.g., dichloro or fluoro substituents) show that electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing reactivity .

Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound?

Standard protocols include:

- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar diffusion tests : Measure inhibition zones using 100 µg/disc concentrations.

- Controls : Use ampicillin and DMSO as positive and negative controls, respectively.

- Structure-activity relationship (SAR) analysis : Correlate substituent effects with activity trends (e.g., moderate activity linked to methoxy/hydroxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。